molecular formula C16H19F2NO2 B2507087 N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide CAS No. 2309551-62-8

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2507087
CAS No.: 2309551-62-8
M. Wt: 295.33
InChI Key: REJYFPOWSIBEBD-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is an organic compound that features a difluorocyclohexyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorocyclohexyl-substituted alcohols, amines, and carboxylic acids, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can modulate the activity of these targets by altering their conformation and binding affinity. This modulation can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of a difluorocyclohexyl group and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c17-16(18)10-8-13(9-11-16)19-15(21)7-6-14(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYFPOWSIBEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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